6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine is a compound that features a unique combination of a deuterated phenyl group and a sulfinyl-tetrazolo-pyridazine moiety. The presence of deuterium atoms in the phenyl ring can significantly alter the compound’s physicochemical properties, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine typically involves multiple steps, starting with the deuteration of the phenyl ring. This can be achieved through a series of hydrogen-deuterium exchange reactions under specific conditions. The deuterated phenyl group is then introduced into the tetrazolo[1,5-b]pyridazine framework through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle the complex multi-step synthesis efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the tetrazole ring could lead to various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential as a bioisostere in drug design, where deuterium substitution can affect metabolic stability and pharmacokinetics.
Medicine: Explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced biological activity. The sulfinyl-tetrazolo-pyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylsulfinyltetrazolo[1,5-b]pyridazine: The non-deuterated analog of the compound.
6-(2,3,4,5,6-Pentadeuteriophenyl)tetrazolo[1,5-b]pyridazine: Lacks the sulfinyl group but retains the deuterated phenyl ring.
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfonyl-tetrazolo[1,5-b]pyridazine: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The uniqueness of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine lies in the combination of deuterium atoms and the sulfinyl-tetrazolo-pyridazine framework. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H7N5OS |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
6-(2,3,4,5,6-pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
JFSXSNSCPNFCDM-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)C2=NN3C(=NN=N3)C=C2)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.